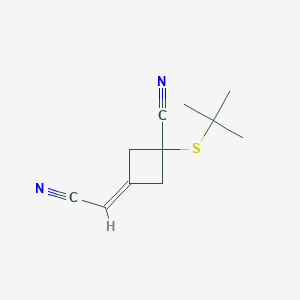
1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a tert-butylsulfanyl group and a cyanomethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the tert-Butylsulfanyl Group: This step may involve the reaction of the cyclobutane derivative with tert-butylthiol in the presence of a suitable catalyst.
Introduction of the Cyanomethylidene Group: This can be done through the reaction of the cyclobutane derivative with a cyanomethylidene reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyanomethylidene group can be reduced to an amine or aldehyde.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile would depend on its specific application. For example, in a biochemical context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butylsulfanyl)cyclobutane-1-carbonitrile: Lacks the cyanomethylidene group.
3-(Cyanomethylidene)cyclobutane-1-carbonitrile: Lacks the tert-butylsulfanyl group.
1-(tert-Butylsulfanyl)-3-(methylidene)cyclobutane-1-carbonitrile: Has a methylidene group instead of a cyanomethylidene group.
Uniqueness
1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile is unique due to the presence of both the tert-butylsulfanyl and cyanomethylidene groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
110812-12-9 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
1-tert-butylsulfanyl-3-(cyanomethylidene)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H14N2S/c1-10(2,3)14-11(8-13)6-9(7-11)4-5-12/h4H,6-7H2,1-3H3 |
Clé InChI |
GXRFXKBAWNGHHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1(CC(=CC#N)C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


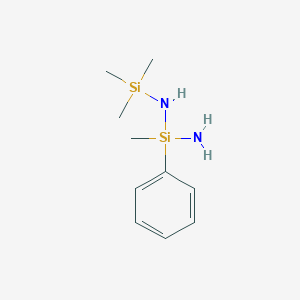
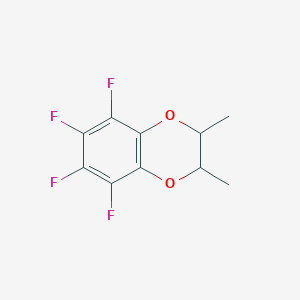

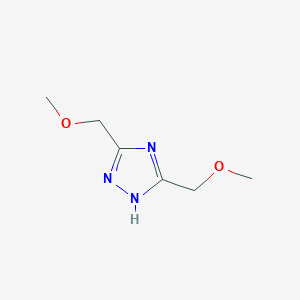
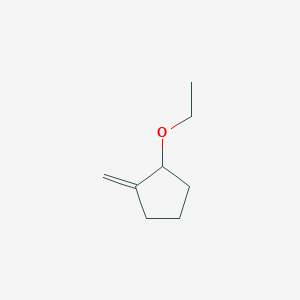
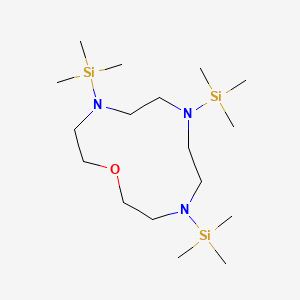
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

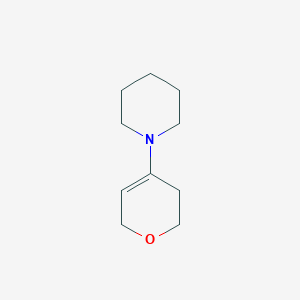
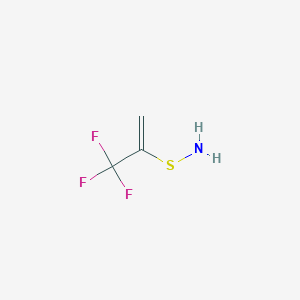
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
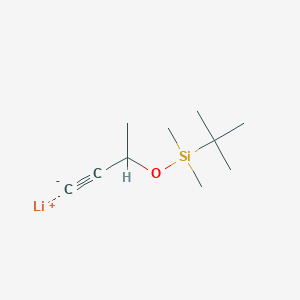
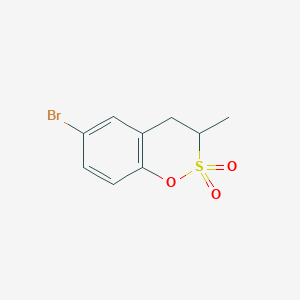
![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
